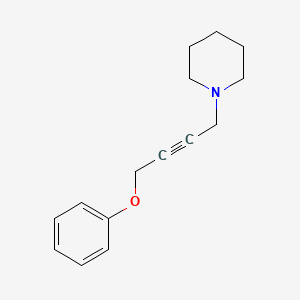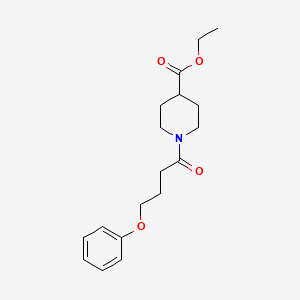
4-methoxy-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide
Descripción general
Descripción
4-methoxy-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MNPA, and has been synthesized using various methods.
Mecanismo De Acción
MNPA works by binding to the active site of DAT and preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, which can lead to enhanced neurotransmission and behavioral effects.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and decreased anxiety-like behavior. These effects are thought to be mediated by the increased dopamine levels in the brain, which can modulate various neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPA in lab experiments is its high selectivity for DAT inhibition, which allows for more precise manipulation of dopamine levels in the brain. However, one limitation of using MNPA is its potential toxicity and side effects, which can vary depending on the dosage and administration method.
Direcciones Futuras
For research on MNPA include further investigation into its potential therapeutic applications for neurological disorders such as Parkinson's disease and ADHD. Additionally, research could focus on developing more selective and potent DAT inhibitors based on the structure of MNPA. Finally, research could explore the potential use of MNPA as a tool for studying the role of dopamine in various brain functions and behaviors.
Aplicaciones Científicas De Investigación
MNPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MNPA has been shown to selectively inhibit the activity of dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This inhibition of DAT activity can lead to increased dopamine levels in the brain, which has been linked to various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13(8-9-14-6-4-3-5-7-14)19-18(21)15-10-11-17(24-2)16(12-15)20(22)23/h3-7,10-13H,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFINRPDRFGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]leucinate](/img/structure/B3974560.png)
![1-[2-(benzylthio)propanoyl]-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3974564.png)

![1-{2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3974587.png)

![1-(4-nitrophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B3974597.png)

![N-[1-(1-adamantyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3974610.png)
![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylmethyl)prolinamide](/img/structure/B3974646.png)
